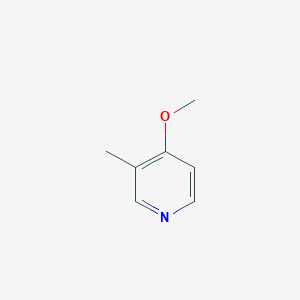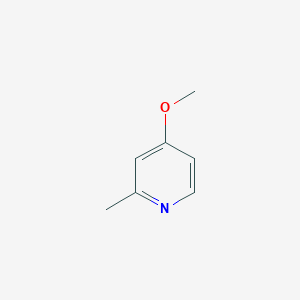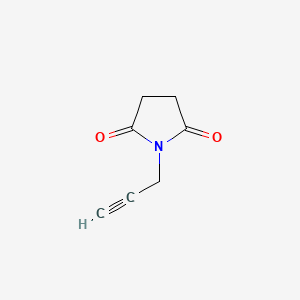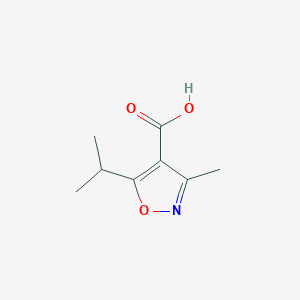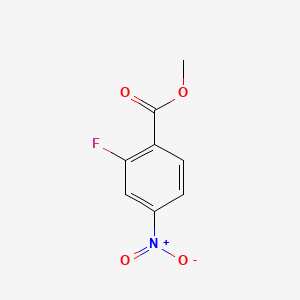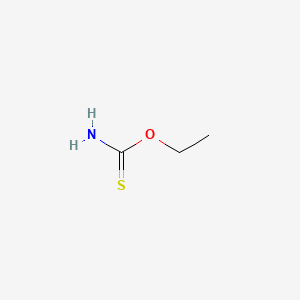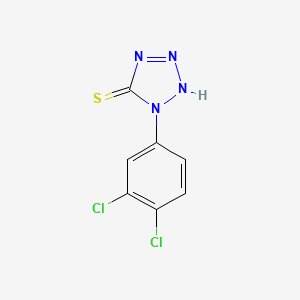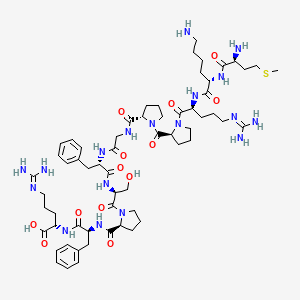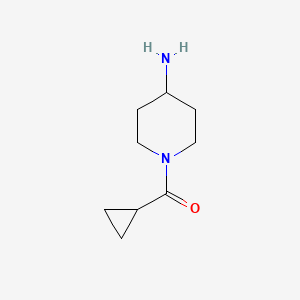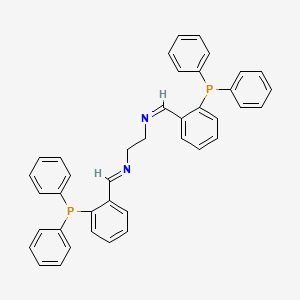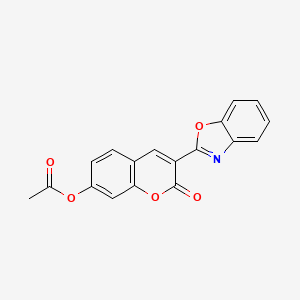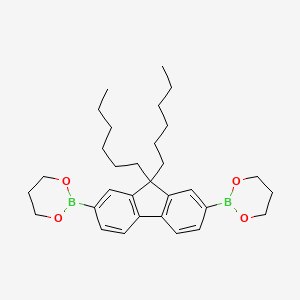
9,9-Dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester
Übersicht
Beschreibung
9,9-Dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester, commonly referred to as DHFBP-D, is a novel boron-containing compound with a variety of potential uses in scientific research. It is a derivative of 9,9-dihexylfluorene-2,7-diboronic acid, which is a boronic acid that has been studied for its potential applications in organic synthesis, drug delivery, and medical imaging. DHFBP-D has been found to be a useful reagent in a variety of laboratory experiments, and its unique structure and properties make it an attractive option for a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Characteristics
Synthesis of Conjugated Copolymers : This compound is used in the synthesis of conjugated copolymers featuring benzo[f]isoindole-1,3-dione and diketopyrrolopyrrole units, contributing to polymers with specific optical and photovoltaic properties (Li, Qian, & Wang, 2013).
Dual Dopable Polymer Systems : The compound is integral in synthesizing poly(2-alkylbenzimidazole-alt-9,9-dihexylfluorene)s, which are dual dopable polymer systems, demonstrating the ability to alter the electronic properties through chemical treatment (Harris, Mallet, Mueller, Fischer, & Carter, 2014).
Fluorescent Conjugated Polymers for Bisphenol Detection : Utilized in creating fluorescent conjugated polymers for detecting common bisphenols, highlighting its application in environmental monitoring and safety (Jones, Vallee, & Levine, 2018).
Advanced Materials and Nanotechnology
Conjugated Polymer Nanoparticles : This compound is essential in synthesizing stable emulsions of conjugated polymer nanoparticles, which have potential applications in advanced materials and nanotechnology (Muenmart, Foster, Harvey, Chen, Navarro, Promarak, Mccairn, Behrendt, & Turner, 2014).
Polyrotaxane Synthesis : It plays a role in the synthesis of poly[2,7-(9,9-dioctylfluorene)-alt-(2,7-fluorene/cucurbit[7]uril)] polyrotaxanes, indicating its significance in creating complex polymer structures with unique properties (Farcas, Assaf, Resmerita, Cantin, Bălan, Aubert, & Nau, 2016).
Electrochromic Polyphenylenes : The compound is used in the synthesis of electrochromic polyphenylenes, which are materials with applications in smart windows and display technologies (Yamaguchi, Mizoguchi, & Sato, 2009).
Eigenschaften
IUPAC Name |
2-[7-(1,3,2-dioxaborinan-2-yl)-9,9-dihexylfluoren-2-yl]-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44B2O4/c1-3-5-7-9-17-31(18-10-8-6-4-2)29-23-25(32-34-19-11-20-35-32)13-15-27(29)28-16-14-26(24-30(28)31)33-36-21-12-22-37-33/h13-16,23-24H,3-12,17-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZXKQJLRLVYGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC3=C(C=C2)C4=C(C3(CCCCCC)CCCCCC)C=C(C=C4)B5OCCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393958 | |
| Record name | 9,9-Dihexylfluorene-2,7-bis(trimethyleneborate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester | |
CAS RN |
250597-29-6 | |
| Record name | 9,9-Dihexylfluorene-2,7-bis(trimethyleneborate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




